

Application Notes and Protocols for In Vivo Studies of ERK2 Inhibitors

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Compound of Interest		
Compound Name:	ERK2-IN-4	
Cat. No.:	B579907	Get Quote

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Introduction

Extracellular signal-regulated kinase 2 (ERK2) is a key component of the mitogen-activated protein kinase (MAPK) signaling cascade, which is frequently dysregulated in various human cancers. The RAS/RAF/MEK/ERK pathway plays a crucial role in fundamental cellular processes, including proliferation, differentiation, survival, and migration. Consequently, inhibitors targeting ERK1/2 have emerged as promising therapeutic agents. This document provides detailed application notes and standardized protocols for the in vivo evaluation of ERK2 inhibitors, using data from several preclinical studies on existing compounds as a reference. While specific details for a compound designated "ERK2-IN-4" are not publicly available, the principles and methodologies outlined here serve as a comprehensive guide for the in vivo characterization of novel ERK2 inhibitors.

Data Presentation: In Vivo Dosage and Administration of Select ERK Inhibitors

The following table summarizes in vivo administration details for several well-characterized ERK inhibitors from preclinical studies. This data can serve as a valuable reference for designing experiments with new chemical entities targeting ERK2.

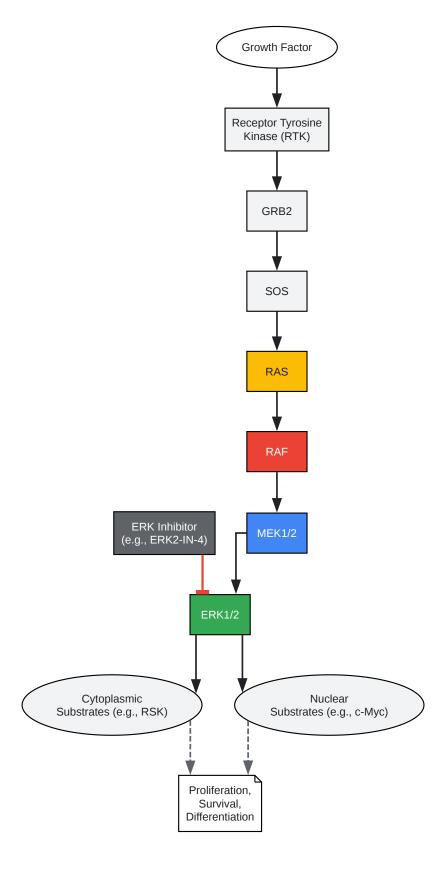


Inhibitor Name	Alternativ e Name(s)	Dosage	Administr ation Route	Animal Model	Cancer Type	Referenc e
Ulixertinib	BVD-523, VRT75227 1	Dose- dependent	Oral gavage	Xenograft (A375, Colo205)	Melanoma, Colorectal Cancer	
Ravoxertini b	GDC-0994	10 mg/kg (daily)	Oral	CD-1 mice	-	[1]
40 μg	Oral	Mice	-	[2]		
VX-11e	VTX-11e, Vertex-11e	50 mg/kg (BID)	Oral	NSG mice with RPDX	Melanoma	[3]
33 mg/kg (single dose)	Oral	Mice	-	[4]		
SCH77298 4	10 mg/kg (every 6h)	Intraperiton eal (i.p.)	Mice (sepsis model)	-	[5]	_
Temuterkib	LY3214996	Not specified	Not specified	Xenograft models	RAS- mutant Lung Cancer	[6]
MK-8353	SCH90035 3	100-800 mg (twice daily)	Oral	Patients (Phase I)	Advanced Solid Tumors	[7]

Signaling Pathway Diagram

The diagram below illustrates the canonical RAS/RAF/MEK/ERK signaling pathway, a critical target in cancer therapy. ERK1/2 are the final kinases in this cascade, phosphorylating a multitude of downstream substrates that regulate key cellular processes.





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Caption: The RAS/RAF/MEK/ERK signaling cascade.



Experimental Protocols Maximum Tolerated Dose (MTD) Study

Objective: To determine the highest dose of the ERK2 inhibitor that can be administered without causing unacceptable toxicity.

Materials:

- ERK2 inhibitor
- Vehicle solution (e.g., 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline)
- Appropriate mouse strain (e.g., BALB/c or NOD/SCID)
- Standard animal housing and care facilities
- Animal balance
- Calipers (if monitoring for any physical changes)
- Syringes and gavage needles

- Animal Acclimatization: Allow animals to acclimate to the facility for at least one week before
 the start of the study.
- Group Allocation: Randomly assign mice to several dose groups (e.g., 5-6 mice per group), including a vehicle control group. Dose levels should be escalated in subsequent groups.
- Formulation Preparation: Prepare a fresh formulation of the ERK2 inhibitor in the appropriate vehicle for each day of dosing. Ensure the compound is fully dissolved or homogeneously suspended.
- Dosing: Administer the inhibitor or vehicle via the chosen route (e.g., oral gavage) once or twice daily for a predetermined period (e.g., 7-14 days).
- Monitoring:



- Record body weight daily.
- Observe animals daily for clinical signs of toxicity (e.g., changes in posture, activity, fur texture, signs of dehydration or distress).
- The MTD is often defined as the dose that results in no more than 15-20% body weight loss and no signs of severe toxicity.

Pharmacokinetic (PK) Study

Objective: To characterize the absorption, distribution, metabolism, and excretion (ADME) profile of the ERK2 inhibitor.

Materials:

- ERK2 inhibitor and vehicle
- Cannulated rodents (optional, for serial blood sampling)
- Blood collection supplies (e.g., EDTA-coated tubes)
- Centrifuge
- Freezer (-80°C) for plasma storage
- LC-MS/MS or other appropriate analytical instrumentation

- Dosing: Administer a single dose of the ERK2 inhibitor to a cohort of animals at a dose determined from the MTD study.
- Sample Collection: Collect blood samples at multiple time points post-dose (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 24 hours).
- Plasma Preparation: Process blood samples by centrifugation to separate plasma.
- Sample Analysis: Store plasma samples at -80°C until analysis by a validated bioanalytical method (e.g., LC-MS/MS) to determine the concentration of the inhibitor.



• Data Analysis: Calculate key PK parameters such as Cmax (maximum concentration), Tmax (time to maximum concentration), AUC (area under the curve), and t1/2 (half-life).

In Vivo Efficacy Study in Xenograft Models

Objective: To evaluate the anti-tumor activity of the ERK2 inhibitor in a relevant cancer model.

Materials:

- Immunocompromised mice (e.g., nude or NOD/SCID)
- Cancer cell line with a known MAPK pathway mutation (e.g., BRAF V600E or KRAS mutant)
- ERK2 inhibitor and vehicle
- Calipers for tumor measurement
- Surgical tools for tumor implantation

- Tumor Cell Implantation: Subcutaneously inject a suspension of tumor cells (e.g., 1-5 x 10⁶ cells) into the flank of each mouse.
- Tumor Growth Monitoring: Monitor tumor growth regularly using calipers. Calculate tumor volume using the formula: (Length x Width²)/2.
- Randomization: When tumors reach a predetermined size (e.g., 100-200 mm³), randomize mice into treatment and control groups.
- Treatment: Administer the ERK2 inhibitor or vehicle daily (or as determined by PK data) via the chosen route.
- Efficacy Assessment:
 - Measure tumor volume 2-3 times per week.
 - Monitor body weight as an indicator of toxicity.



• At the end of the study, euthanize the animals and excise the tumors for further analysis.

Pharmacodynamic (PD) Study

Objective: To confirm target engagement and measure the biological effect of the ERK2 inhibitor in vivo.

Materials:

- Tumor-bearing mice from the efficacy study or a separate cohort
- ERK2 inhibitor and vehicle
- Tissue homogenization buffer with protease and phosphatase inhibitors
- Western blotting reagents (antibodies against p-ERK, total ERK, p-RSK, etc.)
- · Immunohistochemistry (IHC) reagents

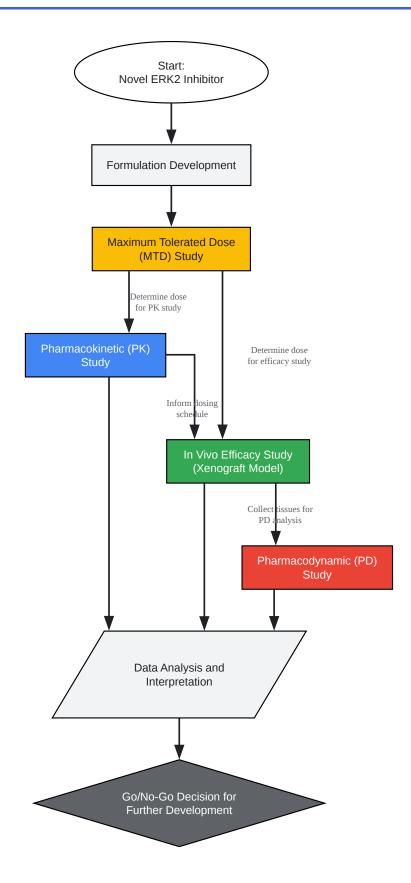
- Dosing and Tissue Collection: Administer a single dose or multiple doses of the ERK2 inhibitor. At various time points post-dose, euthanize the animals and collect tumor and/or surrogate tissues.
- Tissue Processing:
 - For Western blotting, snap-freeze tissues in liquid nitrogen and store at -80°C. Later, homogenize the tissue to prepare protein lysates.
 - For IHC, fix tissues in formalin and embed in paraffin.
- Analysis:
 - Western Blotting: Analyze protein lysates to determine the levels of phosphorylated ERK (p-ERK) and downstream substrates like p-RSK, relative to total protein levels.
 - IHC: Stain tissue sections for biomarkers of proliferation (e.g., Ki-67) and apoptosis (e.g., cleaved caspase-3), as well as p-ERK.



Experimental Workflow Diagram

The following diagram provides a logical workflow for the in vivo evaluation of a novel ERK2 inhibitor.





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Caption: A typical workflow for the in vivo evaluation of an ERK2 inhibitor.



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